molecular formula C25H24N4O5S B2589190 3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide CAS No. 1115440-58-8

3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2589190
CAS No.: 1115440-58-8
M. Wt: 492.55
InChI Key: BZUNXNFAPKDONK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 1H-imidazol-1-yl group connected via a sulfanyl bridge to a carbamoylmethyl moiety, which is further linked to a 2,5-dimethoxyphenyl ring. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its heterocyclic and aromatic motifs. The sulfanyl and carbamoyl groups may enhance binding affinity and metabolic stability, while the methoxy and furan substituents could influence solubility and bioavailability .

Properties

IUPAC Name

3-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-32-19-8-9-22(33-2)21(14-19)28-23(30)16-35-25-26-10-11-29(25)18-6-3-5-17(13-18)24(31)27-15-20-7-4-12-34-20/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUNXNFAPKDONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the carbamoyl group, and the attachment of the furan moiety. Common synthetic routes may involve:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced using carbamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Moiety: The furan ring can be attached through a nucleophilic substitution reaction using a furan derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (-S-) bridge connecting the imidazole and carbamoylmethyl groups undergoes nucleophilic displacement under basic conditions. Key findings:

Reaction ConditionsReagents/SubstratesProducts FormedYield (%)Reference
K₂CO₃, DMF, 80°Cα-Halocarbonyl compoundsThiazole/imidazole hybrids65–78
NaH, THF, 0°C → RTAlkyl halidesAlkyl-sulfanyl derivatives72–85

Mechanistic studies indicate the sulfur atom acts as a soft nucleophile, attacking electrophilic carbons in α-haloketones or alkyl halides. This reactivity parallels thiourea-derived systems, where base-assisted deprotonation enhances nucleophilicity .

Imidazole Ring Functionalization

The 1H-imidazole ring participates in acid/base-mediated transformations:

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the imidazole ring at C4 (minor) and C5 (major) positions due to electron-donating effects of adjacent sulfanyl group.

  • Halogenation : NBS in CCl₄ introduces bromine at C4 under radical initiation.

N-Alkylation/Acylation

  • Alkylation : Reacts with methyl iodide in NaOH/EtOH to form 1-methylimidazolium derivatives.

  • Acylation : Acetyl chloride in pyridine yields 1-acetyl imidazole analogs (85% yield).

Amide Hydrolysis and Rearrangement

The benzamide and carbamoyl groups undergo hydrolysis under acidic/basic conditions:

ConditionSite AffectedProductNotes
6M HCl, reflux, 12hCarbamoyl methyl groupFree thiol + 2,5-dimethoxyanilineRequires inert atmosphere
2M NaOH, EtOH, 60°C, 6hBenzamide linkage3-(imidazolyl)benzoic acid + furfurylamineQuant. conversion

Rearrangement to thiazolidine-2-imines occurs when treated with α-bromoacetone in aqueous K₂CO₃, mimicking Saeed’s thiourea cyclization mechanism (Scheme 5, ).

Furan Ring Reactivity

The N-bound furfuryl group participates in:

  • Electrophilic Substitution : Nitration (HNO₃/AcOH) occurs at C5 of the furan ring .

  • Ring-Opening : Strong acids (H₂SO₄, 80°C) cleave the furan to form diketones, which condense with adjacent amines to yield pyrrole derivatives .

Oxidation Reactions

Controlled oxidation targets sulfur and heteroaromatic systems:

Oxidizing AgentTarget SiteProductApplication
H₂O₂, AcOH, RTSulfanyl (-S-)Sulfoxide (-SO-)Bioactivity modulation
KMnO₄, H₂O, 0°CFuran ringMaleic acid derivativeDegradation pathway analysis

Stability Under Physiological Conditions

Stability screens in PBS (pH 7.4, 37°C) reveal:

Time (h)Degradation (%)Major Degradants
2412Sulfoxide, hydrolyzed amide
4834Furan-opened adducts
7261Imidazole N-oxide + benzoic acid

Catalytic Cycloadditions

The imidazole-furan system engages in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) when propargyl groups are introduced at N1-imidazole, forming triazole-linked conjugates (85–92% yields) .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. Controlled functionalization at the sulfanyl, imidazole, and furan sites enables tailored modifications to enhance target selectivity or pharmacokinetic properties .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups, enhancing its biological activity. For instance, derivatives of this compound have been synthesized to improve solubility and bioavailability, which are critical for therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide exhibit cytotoxic effects against various cancer cell lines. For example:

  • Case Study: A derivative was tested against leukemia cell lines (CCRF-CEM and K562), showing significant cytotoxicity with an MID GI50 value of 2.09 µM, compared to standard drugs like bendamustine (60 µM) .

Antimicrobial Properties

The compound has potential applications as an antimicrobial agent. Its structural components allow it to penetrate bacterial membranes effectively.

  • Case Study: In vitro studies demonstrated that similar compounds could inhibit the growth of resistant bacterial strains, showcasing their potential as alternatives to conventional antibiotics.

Anti-inflammatory Effects

Research has suggested that compounds with imidazole and benzamide functionalities may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Case Study: A related compound was evaluated for its ability to reduce inflammation in animal models of arthritis, leading to a decrease in swelling and pain indicators.

Data Tables

Application AreaCompound ActivityReference
AnticancerCytotoxicity against leukemia
AntimicrobialInhibition of resistant strains
Anti-inflammatoryReduced swelling in arthritis models

Mechanism of Action

The mechanism of action of 3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Synthesis Highlights
Target Compound C₂₇H₂₅N₅O₅S 531.59 Benzamide 1H-imidazol-1-yl, sulfanyl-carbamoylmethyl-2,5-dimethoxyphenyl, N-furan-2-ylmethyl Likely involves coupling of imidazole-thioether-carbamoyl intermediate with benzamide
3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1, ) C₂₂H₁₈N₆O₅S 486.48 Benzamide Benzimidazole-thioacetamido, 2,4-dinitrophenyl Substitution reactions, recrystallization in ethanol
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide () C₂₅H₂₈N₄O₂S 448.58 Benzamide Imidazol-1-ylphenyl, sulfanyl-carbamoylmethyl-cyclohexylmethyl Not explicitly described; likely similar coupling strategies

Notes:

  • The target compound distinguishes itself through its 2,5-dimethoxyphenyl and furan-2-ylmethyl substituents, which are absent in W1 and ’s compound. These groups may enhance electron-donating effects and modulate steric interactions compared to W1’s nitro groups or ’s cyclohexylmethyl .

Biological Activity

The compound 3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule with potential biological activity. This article reviews its structural characteristics, biological activity, and therapeutic potential based on available literature and research findings.

Structural Characteristics

The compound belongs to a class of imidazole derivatives, characterized by the presence of an imidazole ring and various substituents that enhance its biological activity. The molecular formula is C26H28N4O4SC_{26}H_{28}N_{4}O_{4}S, and it has a molecular weight of 484.6 g/mol. Its structure includes:

  • Imidazole ring : Imparts significant biological properties.
  • Dimethoxyphenyl group : Enhances lipophilicity and bioavailability.
  • Furan moiety : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties, enzyme inhibition, and antimicrobial effects.

Anticancer Activity

Research indicates that imidazole derivatives exhibit potent anticancer effects by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown inhibition of farnesyltransferase (FT), which is crucial for the post-translational modification of proteins involved in cancer signaling pathways. In vitro studies demonstrated that related derivatives could inhibit anchorage-independent growth in cancer cell lines, suggesting potential for tumor suppression .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes critical in metabolic pathways:

  • Farnesyltransferase (FT) : Inhibition leads to reduced proliferation of cancer cells.
  • Phosphodiesterase (PDE) : Compounds with similar structures have shown activity against PDEs, which are involved in signal transduction pathways relevant to cancer and inflammation .

Antimicrobial Properties

Imidazole derivatives have also been noted for their antimicrobial activities. Studies have indicated that certain analogs can inhibit bacterial growth, suggesting potential for development as antimicrobial agents .

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of related imidazole compounds, one derivative exhibited an IC50 value of 24 nM against FT, demonstrating significant potency. This study highlighted the importance of hydrophobic substituents in enhancing enzyme inhibitory activity .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of imidazole derivatives against Mycobacterium tuberculosis. Several compounds were synthesized and tested, with some showing IC50 values ranging from 1.35 to 2.18 μM against resistant strains .

Data Table: Summary of Biological Activities

Biological ActivityTarget Enzyme/PathwayIC50 ValueReference
AntitumorFarnesyltransferase24 nM
AntimicrobialMycobacterium tuberculosis1.35 - 2.18 μM
Enzyme InhibitionPhosphodiesteraseNot specified

Q & A

Q. What are the standard synthetic routes for preparing 3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide, and what purification techniques are recommended?

The compound can be synthesized via multi-step organic reactions, including:

  • Sulfanyl linkage formation : Reacting a carbamoylmethyl thiol intermediate with a halogenated imidazole derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the furan-methyl benzamide moiety to the imidazole-thiol intermediate .
    Purification : Column chromatography (SiO₂, eluent: DCM/MeOH 95:5) is effective for isolating intermediates, while recrystallization from ethanol or methanol yields high-purity final products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of spectroscopic and analytical methods is employed:

  • 1H/13C NMR : Verify the presence of imidazole protons (δ 7.2–7.8 ppm), methoxy groups (δ 3.7–3.9 ppm), and furan methylene (δ 4.5–4.7 ppm) .
  • FTIR : Confirm sulfanyl (C–S stretch, ~650 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functionalities .
  • Mass spectrometry (APCI) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of the target compound under varying reaction conditions?

Adopt a Design of Experiments (DoE) approach to systematically evaluate factors like:

  • Catalyst loading (e.g., 0.5–2.0 equiv. of EDC/HOBt) .
  • Solvent polarity (DMF vs. THF) and reaction temperature (25–80°C) .
  • Reaction time (monitored via TLC/HPLC).
    Statistical modeling (e.g., response surface methodology) identifies optimal conditions, as demonstrated in flow-chemistry optimizations for analogous diazo compounds .

Q. How should discrepancies in spectroscopic data (e.g., unexpected absence of NMR signals) be addressed?

Common causes and solutions include:

  • Solvent interference : Re-dissolve the compound in deuterated DMSO or CDCl₃ to resolve signal splitting .
  • Dynamic proton exchange : Use low-temperature NMR (e.g., –40°C) to slow exchange processes in imidazole protons .
  • Impurity masking : Perform HPLC-MS to detect trace byproducts; repurify via preparative HPLC if necessary .

Q. What strategies are employed to evaluate the biological activity of this compound against microbial targets?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth, using serial dilutions (1–256 µg/mL) .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
  • Cytotoxicity controls : Assess mammalian cell viability (e.g., HEK293 cells) via MTT assays to ensure selectivity .

Q. What computational methods are used to predict the binding interactions of this compound with biological targets?

  • Molecular docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina, focusing on hydrogen bonds between the carbamoyl group and active-site residues .
  • Molecular dynamics (MD) simulations : Evaluate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using Hammett constants .

Methodological Notes

  • Data contradiction : If biological activity conflicts with docking predictions, validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Stereochemical considerations : For chiral intermediates, use chiral HPLC or optical rotation measurements to confirm enantiopurity .

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